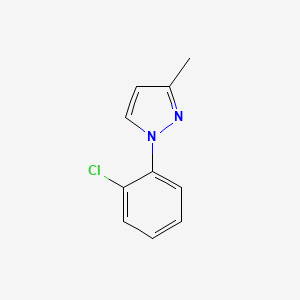
1-(2-chlorophenyl)-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any notable characteristics .
Synthesis Analysis
This would involve a detailed explanation of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its derivatives are synthesized for various scientific research applications. These compounds are typically characterized using techniques like single-crystal X-ray diffraction, spectroscopic methods, and others. For instance, a study by Kamani et al. (2019) describes the synthesis and characterization of a tolylthiopyrazol bearing methyl group, offering insights into its molecular structure (Kamani et al., 2019).
Crystallography and Molecular Structure
- Research in crystallography often involves analyzing the molecular structure of such compounds. The structural properties of these molecules, including their crystallographic parameters, are studied to understand their chemical behavior and potential applications. For example, the work by Kumarasinghe et al. (2009) focuses on the regiospecific synthesis of a related compound and the use of crystallography for unambiguous structure determination (Kumarasinghe et al., 2009).
Antimicrobial and Anticancer Properties
- Some derivatives of this compound exhibit antimicrobial and anticancer properties, making them subjects of pharmacological studies. Hafez et al. (2016) synthesized novel pyrazole derivatives and evaluated their in vitro antimicrobial and anticancer activity, demonstrating the biomedical potential of these compounds (Hafez et al., 2016).
Biological Activity and Synthesis Optimization
- The biological activity of this compound derivatives is a significant area of research. These compounds are synthesized and optimized for potential biological activity, particularly in cancer therapy. For instance, Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates for biologically active compounds (Liu et al., 2017).
Application in Fungicides and Environmental Studies
- Derivatives of this compound are also used in the synthesis of novel fungicides. Liu et al. (2011) synthesized a radioactive pyraoxystrobin labeled in the pyrazole ring system, indicating its use in environmental studies and the development of fungicides (Liu et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds such as clonazepam, a benzodiazepine, have been shown to bind to gaba a receptors, thus increasing the effect of the chief inhibitory neurotransmitter γ-aminobutyric acid (gaba) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their function . For instance, Clonazepam’s primary mechanism of action is the modulation of GABA function in the brain, by the benzodiazepine receptor, located on GABA A receptors, which, in turn, leads to enhanced GABAergic inhibition of neuronal firing .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may influence the gabaergic neurotransmission pathway .
Pharmacokinetics
Similar compounds such as clonazepam have a bioavailability of 90%, are metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on the potential mode of action, it can be inferred that it may lead to enhanced gabaergic inhibition of neuronal firing, potentially affecting neuronal excitability .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific substituents on the pyrazole ring
Cellular Effects
Pyrazole derivatives have been shown to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities
Molecular Mechanism
The molecular mechanism of action of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is not well-established. Pyrazole derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
Pyrazole derivatives can undergo reactions at the benzylic position, which may influence their metabolic processing
Subcellular Localization
Some related compounds, such as the peripheral-type benzodiazepine receptor, have been found to localize to the mitochondrial outer membrane
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPOMJYLPSDFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)
![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)
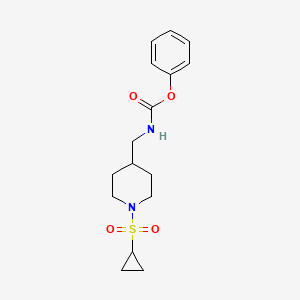
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2609731.png)

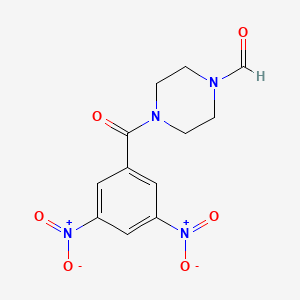
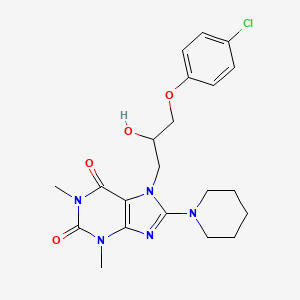
![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)
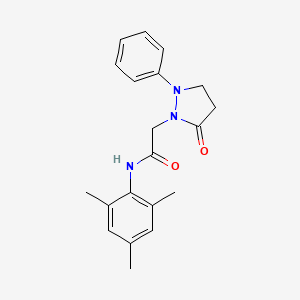

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)
